molecular formula C10H12N4OS B3033710 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-72-4

4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3033710
CAS RN: 1142207-72-4
M. Wt: 236.3 g/mol
InChI Key: CZRUOCRSFOTRQW-UHFFFAOYSA-N
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Description

The compound "4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol" is a derivative of the 1,3,5-triazine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The methoxyphenyl group attached to the triazine ring may influence the compound's electronic properties and its potential interactions with biological targets.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of "4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol," they do provide insights into related compounds. For instance, the solvent-free microwave synthesis of amino derivatives of triazine compounds is discussed in paper , which could be a relevant method for synthesizing the compound . The synthesis involves the reaction of a triazine with aldehydes under microwave irradiation, a technique that could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized by X-ray diffraction, as seen in papers and . These studies provide detailed information on the crystal packing, hydrogen bonding, and molecular conformations, which are crucial for understanding the properties and reactivity of the compound. The molecular structure of "4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol" would likely exhibit similar features, such as hydrogen bonding capabilities and planarity, which could affect its biological activity.

Chemical Reactions Analysis

The reactivity of triazine derivatives is influenced by the substituents on the triazine ring. The amino and thiol groups present in the compound are likely to be reactive sites for further chemical modifications or interactions with other molecules. The papers do not provide specific reactions for the compound , but the general reactivity patterns of triazine derivatives suggest that it could participate in nucleophilic substitutions, condensation reactions, and the formation of supramolecular assemblies, as seen in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The presence of a methoxyphenyl group could affect the compound's lipophilicity and electronic properties, potentially influencing its solubility and interaction with biological membranes. The thermal methods discussed in paper and the spectroscopic analyses in papers and provide techniques that could be used to characterize these properties for "4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol."

Scientific Research Applications

  • Antimicrobial Applications :

    • El‐Barbary et al. (2010) synthesized derivatives of 1,2,4-triazines, including compounds related to 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and tested them as antimicrobial agents (El‐Barbary, Hafiz, & Abdel-wahed, 2010).
    • Bektaş et al. (2007) also focused on the synthesis of 1,2,4-triazole derivatives, which included compounds structurally similar to 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, showing antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Ligand Synthesis for Receptors :

  • Organic Compound Synthesis for Optoelectronic Applications :

    • Thabet, Al‐Hossainy, & Imran (2020) utilized related triazine compounds for the synthesis of organic compound thin films, indicating potential for optoelectronic implementations (Thabet, Al‐Hossainy, & Imran, 2020).
  • Corrosion Inhibition Studies :

properties

IUPAC Name

4-amino-2-(4-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-7-4-2-6(3-5-7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRUOCRSFOTRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
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4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
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4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
Reactant of Route 6
4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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